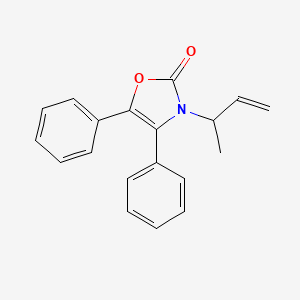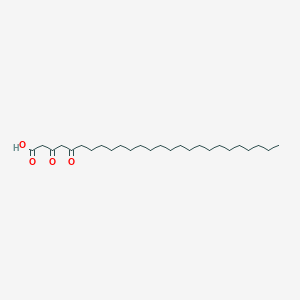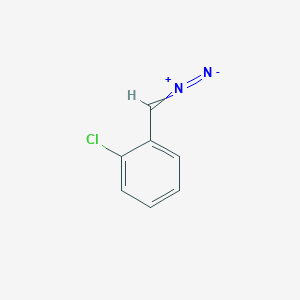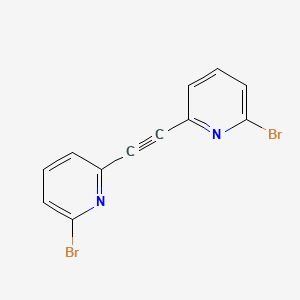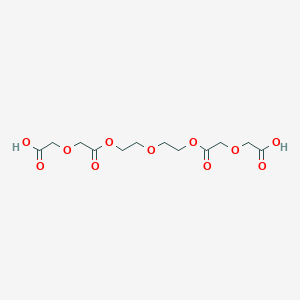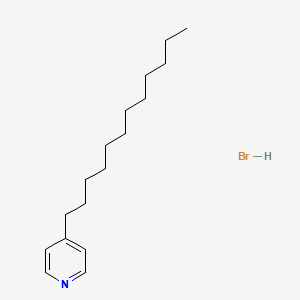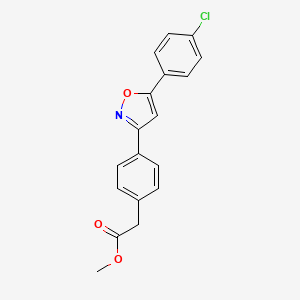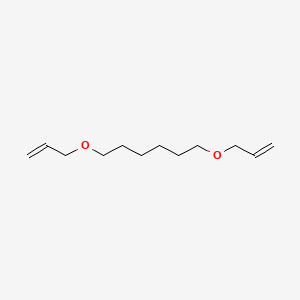
Hexane, 1,6-bis(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 1,6-bis(2-propenyloxy)- is an organic compound that belongs to the family of ethers It is characterized by the presence of two allyloxy groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane, 1,6-bis(2-propenyloxy)- can be synthesized through the reaction of 1,6-hexanediol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of Hexane, 1,6-bis(2-propenyloxy)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexane, 1,6-bis(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allyloxy groups to alcohols.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Hexane-1,6-diol.
Substitution: Various substituted hexane derivatives.
Aplicaciones Científicas De Investigación
Hexane, 1,6-bis(2-propenyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Industry: Used in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mecanismo De Acción
The mechanism by which Hexane, 1,6-bis(2-propenyloxy)- exerts its effects involves the interaction of its allyloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the initiation of polymerization reactions. The pathways involved may include nucleophilic attack on the allyloxy groups, leading to the formation of new bonds and the generation of reactive intermediates.
Comparación Con Compuestos Similares
Hexane, 1,6-bis(2-propenyloxy)- can be compared with other similar compounds such as:
1,6-Hexanediol diglycidyl ether: Both compounds have a hexane backbone with reactive groups, but the diglycidyl ether has epoxide groups instead of allyloxy groups.
1,6-Bis(2-propyn-1-yloxy)hexane: This compound has propynyl groups instead of propenyloxy groups, leading to different reactivity and applications.
The uniqueness of Hexane, 1,6-bis(2-propenyloxy)- lies in its specific reactivity due to the presence of allyloxy groups, which can participate in a wide range of chemical reactions and form stable complexes with various molecules.
Propiedades
Número CAS |
81866-56-0 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1,6-bis(prop-2-enoxy)hexane |
InChI |
InChI=1S/C12H22O2/c1-3-9-13-11-7-5-6-8-12-14-10-4-2/h3-4H,1-2,5-12H2 |
Clave InChI |
MPHJGZIQFJHOHU-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCCCCCOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
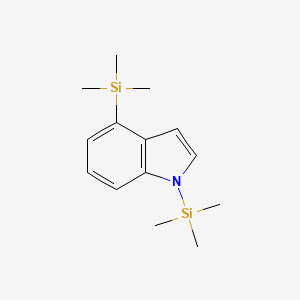
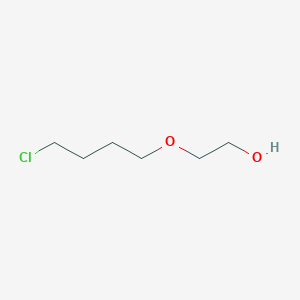
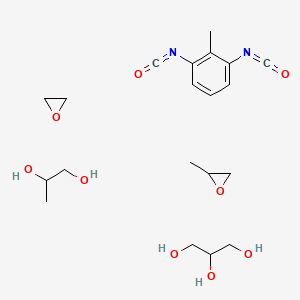
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
